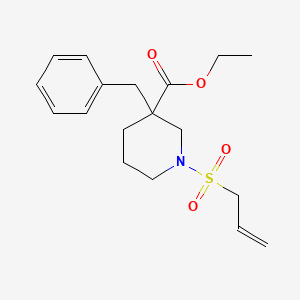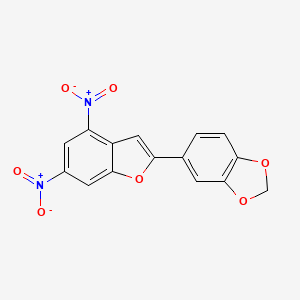
N,N',N''-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide)
Overview
Description
N,N',N''-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide), commonly known as TPTA, is a trifluoroacetamide derivative that has been widely used in scientific research. TPTA has a unique molecular structure that makes it an excellent tool for studying various biological processes.
Mechanism of Action
TPTA inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of substrate proteins, which is essential for the activation of various signaling pathways. TPTA also induces the degradation of CK2α, which further inhibits the activity of the enzyme.
Biochemical and Physiological Effects:
TPTA has been shown to have various biochemical and physiological effects. TPTA inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. TPTA also inhibits the growth of bacteria and viruses by disrupting their protein kinase-mediated signaling pathways. TPTA has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
TPTA has several advantages for lab experiments. TPTA is a highly specific inhibitor of protein kinase CK2, which makes it an excellent tool for studying the role of CK2 in various biological processes. TPTA is also cell-permeable, which allows it to easily enter cells and inhibit CK2 activity. However, TPTA has some limitations for lab experiments. TPTA has a relatively short half-life, which requires frequent administration to maintain its inhibitory effects. TPTA also has low solubility in water, which can limit its use in some experimental settings.
Future Directions
There are several future directions for TPTA research. One potential direction is to develop TPTA derivatives with improved pharmacokinetic properties, such as longer half-life and higher solubility. Another direction is to investigate the role of CK2 in various diseases, such as cancer, inflammation, and neurodegenerative disorders. TPTA can also be used as a tool to study the interaction between CK2 and other proteins and signaling pathways. Overall, TPTA has great potential for advancing our understanding of various biological processes and developing new therapies for diseases.
Scientific Research Applications
TPTA has been extensively used in scientific research due to its unique properties. TPTA is a potent inhibitor of protein kinase CK2, which plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis. TPTA has also been used as a fluorescent probe for imaging biological processes such as protein-protein interactions and enzyme activities.
properties
IUPAC Name |
2,2,2-trifluoro-N-[2,4,6-triphenoxy-3,5-bis[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18F9N3O6/c31-28(32,33)25(43)40-19-22(46-16-10-4-1-5-11-16)20(41-26(44)29(34,35)36)24(48-18-14-8-3-9-15-18)21(42-27(45)30(37,38)39)23(19)47-17-12-6-2-7-13-17/h1-15H,(H,40,43)(H,41,44)(H,42,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFXWRGZAPSFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2NC(=O)C(F)(F)F)OC3=CC=CC=C3)NC(=O)C(F)(F)F)OC4=CC=CC=C4)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18F9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[7-(4-tert-butylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4294997.png)
![5-({[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4295005.png)
![N-[4-(5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4295016.png)
![2-{[7-(4-tert-butylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4295024.png)
![2-hydroxy-5-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4295034.png)
![1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4295039.png)


![2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B4295071.png)
![N-(4-bromophenyl)-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4295082.png)
![2-cyano-N-cyclohexyl-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)acrylamide](/img/structure/B4295090.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl but-2-enoate](/img/structure/B4295091.png)
![ethyl 4-{[(4-tert-butylbenzoyl)(phenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B4295097.png)
![4,4'-(1,4-phenylene)bis[6-amino-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile]](/img/structure/B4295101.png)